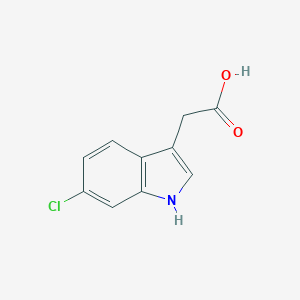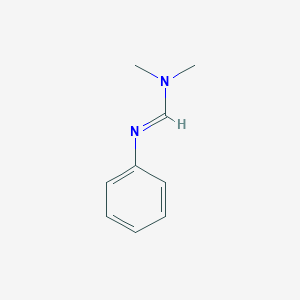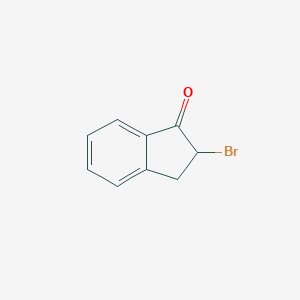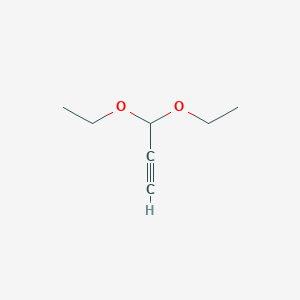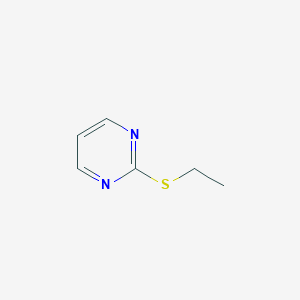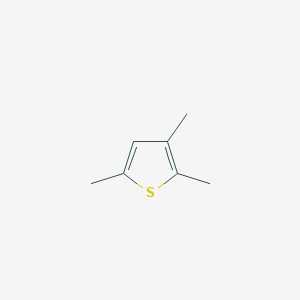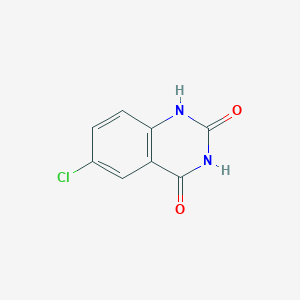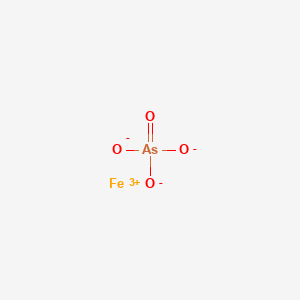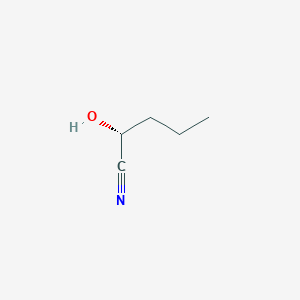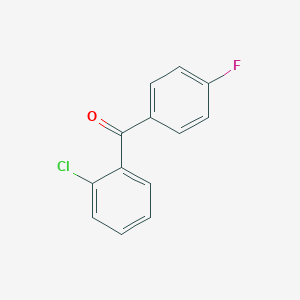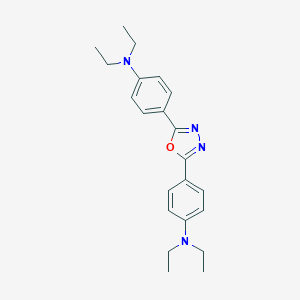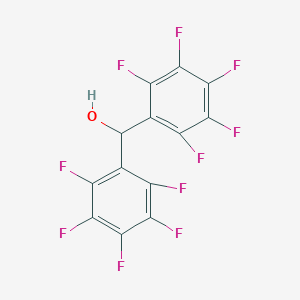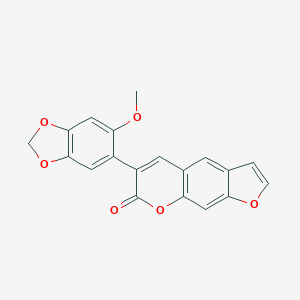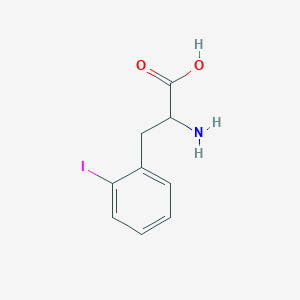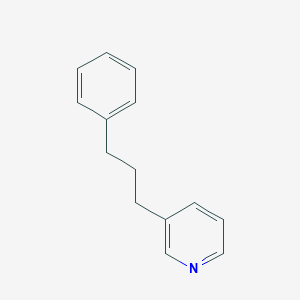
3-(3-Phenylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenylpropyl)pyridine, commonly known as PPP, is a chemical compound with a pyridine ring and a phenylpropyl group. PPP is a member of the class of compounds known as pyridines, which are widely used in medicinal chemistry due to their diverse biological activities. PPP has gained significant attention in recent years due to its potential applications in the treatment of various neurological disorders.
Mécanisme D'action
PPP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and behavior. PPP also inhibits the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
PPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. PPP has also been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further study. However, one limitation of PPP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on PPP. One area of interest is the development of more efficient synthesis methods for PPP. Another area of interest is the investigation of the potential therapeutic applications of PPP in human clinical trials. Finally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of PPP, which could lead to the development of more effective treatments for neurological disorders.
Conclusion
In summary, PPP is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its neuroprotective effects are mediated through the modulation of neurotransmitter systems, the upregulation of neurotrophic factors, and the reduction of oxidative stress and inflammation in the brain. While PPP has several advantages for use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Applications De Recherche Scientifique
PPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. PPP has also been found to enhance cognitive function and memory in animal models.
Propriétés
Numéro CAS |
1802-34-2 |
|---|---|
Nom du produit |
3-(3-Phenylpropyl)pyridine |
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3-(3-phenylpropyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2 |
Clé InChI |
UFTHZMUVGHIONQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
Autres numéros CAS |
1802-34-2 |
Synonymes |
3-(3-phenylpropyl)pyridine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

